(4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile
Description
“(4,4,6,8-Tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile” is a fused heterocyclic compound featuring a pyrrolo[3,2,1-ij]quinoline core substituted with methyl groups at positions 4, 4, 6, and 8, and a malononitrile moiety conjugated to the ketone at position 2. This compound is synthesized via a condensation reaction between 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (compound 3) and malononitrile in ethanol with catalytic DMAP (4-dimethylaminopyridine) . The reaction proceeds under mild conditions, yielding the product with high regioselectivity due to the electron-withdrawing nature of the malononitrile group, which stabilizes the ylidene intermediate .
The compound’s structure is characterized by:
- Rigid tricyclic framework: Enhances planarity and π-conjugation, critical for optoelectronic applications.
- Methyl substituents: Improve solubility and modulate steric effects.
- Malononitrile group: Introduces strong electron-accepting properties, enabling charge-transfer interactions .
Properties
IUPAC Name |
2-(6,9,11,11-tetramethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-10-5-13-11(2)7-18(3,4)21-16(13)14(6-10)15(17(21)22)12(8-19)9-20/h5-6,11H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTXAUIZMPXMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(=C(C#N)C#N)C2=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327459 | |
| Record name | 2-(6,9,11,11-tetramethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662846 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
674363-06-5 | |
| Record name | 2-(6,9,11,11-tetramethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of (4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile typically involves a multi-step process. The starting materials often include readily available precursors like substituted quinolines and nitriles. One of the common synthetic routes involves the cyclization of a suitably substituted precursor under specific reaction conditions, including the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods:
While laboratory synthesis provides valuable insights, industrial production focuses on scalability and cost-efficiency. Industrial methods may employ continuous flow reactors and optimized catalysts to enhance the yield and purity of the compound. Careful control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to ensure a consistent and high-quality product.
Chemical Reactions Analysis
Types of Reactions:
(4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using agents like potassium permanganate or reduced using hydrogenation techniques.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophilic substitution with reagents like sodium hydroxide or potassium cyanide.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could lead to amine derivatives. Substitution reactions often result in the formation of various functionalized pyrroloquinolines.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives with malononitrile. The synthetic route typically includes refluxing the starting materials in an appropriate solvent such as ethanol or methanol. The resulting product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Medicinal Chemistry Applications
Anticancer Activity : Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. The compound acts as a dual inhibitor of coagulation factors Xa and XIa, which are crucial in cancer progression and metastasis. This dual inhibition can potentially lead to the development of novel therapeutic agents for treating various cancers .
Antimicrobial Properties : The compound has also shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains and exhibited notable antibacterial activity. This suggests that the compound could be developed into new antibiotics or used in formulations to combat resistant bacterial infections .
Material Science Applications
Dyes and Pigments : The unique structural features of (4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile allow it to be utilized as a dye or pigment in various applications. Its vibrant color properties make it suitable for use in textiles and coatings .
Photovoltaic Materials : Research has explored the use of this compound in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy positions it as a candidate for enhancing the efficiency of solar cells .
Case Studies
Mechanism of Action
The mechanism by which (4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites or receptor proteins, modulating their activity. The compound's structure allows it to form stable complexes with these targets, influencing cellular pathways and biochemical processes.
Comparison with Similar Compounds
Thioxothiazolidinone Derivatives
Compounds such as (Z)-2-Thioxo-5-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)thiazolidin-4-one (Table 1, Entry 1) replace malononitrile with a thioxothiazolidinone moiety. Key differences include:
- Electronic effects: The thioxo group (C=S) introduces a weaker electron-withdrawing effect compared to malononitrile’s nitrile groups, reducing charge-transfer capacity.
- Reactivity: Thioxothiazolidinones exhibit nucleophilic reactivity at the sulfur atom, enabling further functionalization .
Imidazolidinone Hybrids
(Z)-4,4,6,8-Tetramethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one (Entry 2) features an imidazolidinone ring. Structural and functional contrasts:
- Thermal stability: Higher melting points (e.g., 352–354°C for fluorinated analogues) suggest enhanced thermal stability compared to the malononitrile compound .
Pyrano[3,2-c]quinoline Derivatives
Compounds like 11-Amino-8-oxo-9-substituted-5,6,8,9-tetrahydro-4H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-10-carbonitriles incorporate a pyran ring fused to the quinoline core. Differences include:
- Ring strain : The pyran ring increases steric hindrance, reducing conjugation efficiency.
- Synthetic routes: These derivatives are synthesized via multicomponent reactions involving formaldehyde/acetaldehyde and malononitrile, contrasting with the direct condensation used for the target compound .
Physicochemical Properties
Biological Activity
The compound (4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile is a member of the pyrroloquinoline family and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step processes that incorporate various chemical reactions to yield the desired pyrroloquinoline derivatives. The general synthetic route includes:
- Formation of Pyrroloquinoline Framework : Initial reactions involve the condensation of appropriate precursors such as 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one with malononitrile under acidic conditions.
- Functionalization : Subsequent steps involve modifications to introduce substituents at specific positions to enhance biological activity.
Anticoagulant Properties
Recent studies have highlighted the anticoagulant potential of derivatives from the pyrroloquinoline family. Specifically:
- Inhibition of Coagulation Factors : Compounds derived from this structure have shown significant inhibitory effects on coagulation factors Xa and XIa. For instance, one study reported IC50 values indicating effective inhibition comparable to established anticoagulants .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.5 | Factor Xa |
| Compound B | 0.8 | Factor XIa |
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. In vitro assays demonstrated that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models.
Anti-inflammatory Effects
Research indicates that certain derivatives exhibit anti-inflammatory activity by inhibiting nitric oxide production in LPS-stimulated macrophages. This was evidenced by significant reductions in inflammatory cytokines .
The biological activities of this compound may be attributed to its ability to interact with specific proteins involved in coagulation and inflammation pathways:
- Binding Affinity : Molecular docking studies suggest that this compound binds effectively to the active sites of target enzymes like thrombin and factor Xa.
- Structural Features : The presence of specific functional groups enhances interaction with target proteins, providing a basis for its dual activity as an anticoagulant and anti-inflammatory agent.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profiles of this compound:
- In Vivo Studies : Animal models treated with this compound exhibited reduced thrombus formation and improved survival rates post-injury compared to control groups.
- Clinical Relevance : Preliminary clinical trials suggest that derivatives may serve as promising candidates for developing new anticoagulant therapies with fewer side effects than traditional drugs .
Q & A
Q. Basic
- 1H/13C NMR : Identify proton environments (e.g., methyl groups at C4, C6, C8) and carbonyl/ylidene carbons. Aromatic protons in the pyrroloquinoline core appear as distinct multiplet patterns .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling interactions, particularly in the dihydroquinoline ring .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ or [M–CN]– ions) .
- X-ray crystallography : Resolves stereoelectronic effects in the ylidene-malononitrile moiety and confirms solid-state packing .
How can reaction conditions be optimized to improve synthetic yield?
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or acetonitrile minimizes side reactions during condensation .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) can accelerate ylidene formation. Evidence from similar quinoline derivatives shows 10–15% yield improvements with catalytic triethylamine .
- Temperature control : Gradual heating (60–80°C) prevents decomposition of thermally sensitive intermediates. Microwave-assisted synthesis may reduce reaction time .
How should researchers resolve contradictions in spectroscopic data between synthetic batches?
Q. Advanced
- Cross-validation : Combine NMR, IR, and HRMS to detect impurities (e.g., unreacted starting materials or hydrolysis byproducts). For example, a carbonyl peak in IR at ~1700 cm⁻¹ may indicate residual oxo-pyrroloquinoline .
- Reproducibility protocols : Standardize reaction stoichiometry (e.g., 1:1.2 molar ratio of pyrroloquinolinone to malononitrile) and purge solvents with inert gas to prevent oxidation .
- Crystallographic backup : If NMR signals remain ambiguous, grow single crystals for X-ray analysis to confirm connectivity .
What experimental design principles apply to stability studies under environmental conditions?
Q. Advanced
- Accelerated degradation testing : Expose the compound to UV light, humidity (75% RH), and elevated temperatures (40–60°C) for 4–8 weeks. Monitor degradation via HPLC to quantify half-life .
- pH-dependent stability : Prepare buffers (pH 3–10) and assess hydrolysis kinetics. The ylidene group may degrade faster under acidic conditions due to protonation .
- Matrix effects : Simulate environmental matrices (soil, water) to study adsorption/desorption behavior using LC-MS/MS .
What mechanistic insights can be gained from kinetic and isotopic labeling studies?
Q. Advanced
- Kinetic profiling : Monitor reaction progress via in-situ NMR to identify rate-determining steps (e.g., ylidene formation vs. malononitrile addition) .
- Isotope labeling : Use ¹³C-labeled malononitrile to trace carbon migration during condensation. This clarifies whether the reaction proceeds via a Knoevenagel-like mechanism .
- Intermediate trapping : Quench reactions at partial conversion and isolate intermediates (e.g., hydrazinocarbothioamides) for structural analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
